molecular formula C14H12N2O3S B14110344 3-[2-(N-phenylacetamido)-1,3-thiazol-4-yl]prop-2-enoic acid

3-[2-(N-phenylacetamido)-1,3-thiazol-4-yl]prop-2-enoic acid

Katalognummer: B14110344
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: VSMIOQNPRCYJKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID is a complex organic compound that features a thiazole ring, an acrylic acid moiety, and an acetylated phenylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation of Phenylamine: Phenylamine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetylphenylamine.

    Coupling Reaction: The acetylated phenylamine is then coupled with the thiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Formation of Acrylic Acid Moiety:

Industrial Production Methods

Industrial production of (2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acrylic acid.

    (2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]BUTYRIC ACID: Similar structure but with a butyric acid moiety instead of acrylic acid.

Uniqueness

(2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acrylic acid moiety allows for additional reactivity compared to similar compounds with different acid moieties.

This detailed article provides a comprehensive overview of (2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C14H12N2O3S

Molekulargewicht

288.32 g/mol

IUPAC-Name

3-[2-(N-acetylanilino)-1,3-thiazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C14H12N2O3S/c1-10(17)16(12-5-3-2-4-6-12)14-15-11(9-20-14)7-8-13(18)19/h2-9H,1H3,(H,18,19)

InChI-Schlüssel

VSMIOQNPRCYJKR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.